

Early research on Protactinium-231 by Soddy, Fajans, and Hahn

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An In-depth Technical Guide to the Early Research on **Protactinium-231**

This whitepaper details the foundational research on **Protactinium-231**, focusing on the pivotal contributions of Frederick Soddy, Kasimir Fajans, Otto Hahn, and their collaborators. It provides a technical overview of the discovery, the experimental approaches of the era, and the initial characterization of this rare and highly radioactive actinide. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the historical context and early scientific methodologies related to the actinide series.

The Discovery of Element 91: A Tale of Two Isotopes

The story of Protactinium begins with the filling of a gap in the periodic table between thorium (90) and uranium (92), a space predicted by Dmitri Mendeleev in 1871.[1][2] The first isotope of element 91 to be identified was not the stable **Protactinium-231**, but a short-lived variant, Protactinium-234m.

In 1913, Kasimir Fajans and Oswald Helmuth Göhring, while studying the decay chains of uranium, identified a substance with a very short half-life that was a product of Uranium-X1 (Thorium-234).[1][3][4][5] They named this new element "Brevium" from the Latin brevis, meaning "brief," due to its rapid decay.[1][4] This isotope, now known as Pa-234m, is part of the Uranium-238 decay series.[2][3]



The discovery of the much more stable, and therefore representative, isotope of element 91 occurred independently and nearly simultaneously by two groups working amidst the turmoil of World War I.

- Otto Hahn and Lise Meitner: Working at the Kaiser Wilhelm Institute in Germany, Hahn and Meitner began their search for the "mother substance" of Actinium.[6][7] By 1917-1918, they successfully isolated a long-lived isotope from pitchblende (a uranium ore).[1][3][8][9] They demonstrated that this new element decayed into Actinium and proposed the name "Protoactinium," meaning "before Actinium," to signify its role as the parent element.[1][2][8]
- Frederick Soddy and John Cranston: In Great Britain, Frederick Soddy, who had already won a Nobel Prize for his work on isotopes, and his student John Cranston, also undertook the challenge.[3][10] They too succeeded in identifying the new element from pitchblende in 1918.[3][11] However, due to Cranston's military service and other wartime pressures, their announcement was delayed, and they acknowledged the priority of Hahn and Meitner's publication.[1][11]

In 1949, the International Union of Pure and Applied Chemistry (IUPAC) officially named the element Protactinium, shortening it from "Protoactinium," and confirmed Hahn and Meitner as the discoverers.[1][2]

Quantitative Data from Early Discoveries

The primary quantitative data from the early research centered on the half-lives of the newly discovered isotopes. This data was crucial for distinguishing between the short-lived "Brevium" and the much more stable isotope that would define the element.



Isotope	Discoverer(s)	Year of Discovery	Reported Half- Life (Early Values)	Currently Accepted Half- Life
Pa-234m	K. Fajans & O.H. Göhring	1913	~1.17 minutes[1] [3][4]	1.159 minutes[1]
Pa-231	O. Hahn & L. Meitner / F. Soddy & J. Cranston	1917-1918	~32,000 years[2] [3]	32,760 years[1] [8]

Experimental Protocols for Isolation

The precise, step-by-step experimental protocols from the original 1917-1918 publications are not fully detailed in modern summaries. However, based on the chemical knowledge of the time and later accounts, the general methodology can be reconstructed. The primary challenge was separating the minuscule quantities of Protactinium (a few parts per million) from the vast bulk of uranium and other elements in pitchblende ore.[1][3]

Core Principle: Exploiting "Eka-Tantalum" Properties

Scientists predicted that element 91 would share chemical properties with Tantalum (element 73).[1][11] This prediction guided their chemical separation strategies. The goal was to find a chemical reaction that would precipitate Tantalum (and therefore Protactinium) while leaving other elements, like uranium, in solution.

A plausible workflow based on the techniques of the era would be:

- Ore Digestion: The process would begin by dissolving pitchblende ore in strong acids, such as nitric acid or a mixture of nitric and hydrofluoric acids, to bring the constituent elements into an aqueous solution.
- Tantalum Carrier Precipitation: Since the amount of Protactinium was too small to precipitate
 on its own, a "carrier" compound was added. Tantalum pentoxide (Ta₂O₅) was the logical
 choice. When a chemical change was induced (e.g., adding a specific reagent or changing



the pH), the Tantalum would precipitate out of the solution, carrying the chemically similar Protactinium with it.

- Separation from Silicon: A key step reported by Hahn and Meitner involved treating the pitchblende residue with hydrofluoric acid. Most of the residue, primarily silica, would not dissolve, while Protactinium formed soluble fluorides. This was a critical purification step.
- Fractional Crystallization/Precipitation: The precipitate containing the Tantalum carrier and
 Protactinium would then undergo further purification steps. This involved a series of
 dissolutions and precipitations (fractionation) to progressively separate the Protactinium from
 the Tantalum and other remaining impurities.
- Activity Measurement: Throughout the process, the radioactivity of the samples was
 measured using electroscopes. An increase in alpha particle emission, which was distinct
 from the beta decay of other elements in the decay chain, would indicate the successful
 concentration of the new element.

First Isolation of Elemental Protactinium (Aristid von Grosse, 1934)

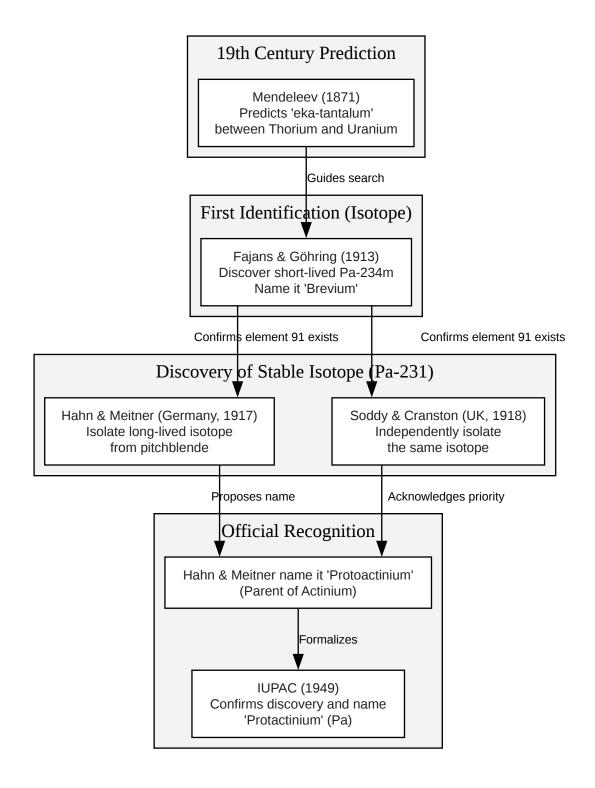
While the initial discoveries isolated Protactinium compounds, the first isolation of the pure metal was achieved by Aristid von Grosse in 1934.[1][3] He used two methods:

- Converting purified protactinium oxide (Pa₂O₅) to protactinium iodide (PaI₅).
- Decomposing the iodide in a high vacuum by passing an electric current through a filament, a process known as the van Arkel-de Boer process: 2Pal₅ → 2Pa + 5l₂.[2]

Visualizing the Discovery and Decay

The following diagrams illustrate the logical workflow of the discovery and the nuclear physics context of **Protactinium-231**.

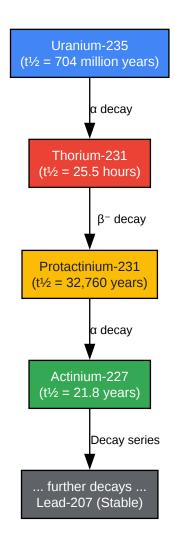




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Logical workflow of the discovery of Protactinium.





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Uranium-235 decay chain leading to Protactinium-231.

Conclusion

The early research on **Protactinium-231** by Soddy, Fajans, Hahn, and their colleagues represents a significant chapter in the history of nuclear chemistry. Working with minute quantities of material extracted from tons of ore, they applied the chemical principles of the day to isolate and characterize a new element. Their work not only filled a gap in the periodic table but also deepened the understanding of radioactive decay chains, the concept of isotopes, and the relationships between elements. The independent discoveries by Hahn/Meitner and Soddy/Cranston, conducted under the challenging conditions of World War I, stand as a testament to the enduring pursuit of scientific knowledge. This foundational research laid the groundwork for all subsequent studies of this complex and scientifically valuable element.



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